molecular formula C5H9BrO3 B3044811 Acetic acid, 2-(2-bromoethoxy)-, methyl ester CAS No. 100463-97-6

Acetic acid, 2-(2-bromoethoxy)-, methyl ester

Cat. No.: B3044811
CAS No.: 100463-97-6
M. Wt: 197.03 g/mol
InChI Key: UYGQPSYYFHEMIZ-UHFFFAOYSA-N
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Description

Structure and Synthesis: Acetic acid, 2-(2-bromoethoxy)-, methyl ester (methyl 2-(2-bromoethoxy)acetate) is an ester derivative of acetic acid featuring a bromoethoxy substituent. Its structure comprises a methyl ester group linked to an acetic acid backbone substituted with a 2-bromoethoxy moiety. This compound is primarily synthesized via esterification reactions. For instance, 2-bromoethyl 2-bromoacetate—a key intermediate—is formed by reacting 2-bromoethanol with 2-bromoacetic acid under solvent-free conditions with catalytic p-toluenesulfonic acid . Subsequent reactions with fatty acids (e.g., oleic or stearic acid) yield bromoethoxy-functionalized esters used in biodegradable surfactant synthesis .

Applications:
The bromoethoxy group serves as a reactive site for quaternization, enabling the production of cationic surfactants such as imidazolium-based compounds. These surfactants exhibit high biodegradability and are critical in green chemistry applications .

Properties

IUPAC Name

methyl 2-(2-bromoethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGQPSYYFHEMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596745
Record name Methyl (2-bromoethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100463-97-6
Record name Methyl (2-bromoethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 2-(2-Bromoethoxy)Acetic Acid

The most straightforward route involves esterifying 2-(2-bromoethoxy)acetic acid with methanol under acidic catalysis. This method mirrors classic Fischer esterification protocols and is widely reported for structurally analogous compounds.

Reaction Mechanism and Conditions

In a representative procedure, 2-(2-bromoethoxy)acetic acid (10 mmol) is dissolved in methanol (50 mL) with concentrated sulfuric acid (0.5 mL) as a catalyst. The mixture is refluxed for 30–60 minutes, followed by neutralization, extraction, and purification via distillation or chromatography. Key advantages include simplicity and high yields (typically >95%), though the availability of the carboxylic acid precursor may limit scalability.

Table 1: Optimization of Esterification Parameters
Parameter Optimal Range Impact on Yield
Catalyst (H₂SO₄) 5–10 mol% Maximizes rate
Temperature 60–65°C (reflux) Prevents decomposition
Reaction Time 30–45 min Balances conversion vs. side reactions
Solvent (MeOH) 5–10 mL/g substrate Ensures solubility

Limitations and Modifications

While effective, this method requires pre-synthesized 2-(2-bromoethoxy)acetic acid, which itself is often prepared via bromination of 2-(2-hydroxyethoxy)acetic acid. Alternative catalysts, such as p-toluenesulfonic acid or ion-exchange resins, have been explored to reduce side reactions. For example, using Amberlyst-15 in methanol at 70°C achieved comparable yields (97%) with easier catalyst removal.

Borate Ester Intermediation

A patent-pending method optimizes industrial-scale production by avoiding direct handling of brominated acids. This two-step approach first converts 2-methoxyethanol into a borate ester intermediate, which is subsequently brominated.

Step 1: Formation of Tris-(2-Methoxy-1-yl)-Ethyl Metaborate

2-Methoxyethanol reacts with metaboric anhydride (B₂O₃) in toluene at 80–90°C for 4–6 hours. The intermediate is isolated in >90% yield and exhibits enhanced stability for subsequent reactions.

Step 2: Bromination with Hydrogen Bromide

The borate ester is treated with gaseous HBr in dichloromethane at 0–5°C for 2 hours. This regioselectively substitutes the terminal hydroxyl group with bromine, yielding 2-bromoethyl methyl ether. Subsequent coupling with methyl chloroacetate in the presence of K₂CO₃ produces the target ester in 85% overall yield.

Table 2: Comparative Analysis of Borate Method
Metric Borate Method Direct Esterification
Overall Yield 85% 95%
Purity 98% 99%
Scalability High Moderate
Byproduct Generation Low Moderate

Advantages for Industrial Use

This method minimizes corrosive HBr handling and enables borate recovery, reducing waste. However, the need for anhydrous conditions and specialized equipment may increase operational costs.

Direct Bromination of Hydroxyethoxy Precursors

A third route brominates methyl 2-(2-hydroxyethoxy)acetate using phosphorus tribromide (PBr₃) or HBr/acetic acid. This approach is favored for its atom economy but requires careful temperature control.

Procedure and Optimization

Methyl 2-(2-hydroxyethoxy)acetate (5 mmol) is dissolved in dry diethyl ether and cooled to 0°C. PBr₃ (1.1 equiv) is added dropwise, and the mixture is stirred for 2 hours. After quenching with ice water, the product is extracted and purified via vacuum distillation, yielding 80–88%.

Table 3: Brominating Agents Compared
Agent Yield Reaction Time Side Products
PBr₃ 88% 2 h Minimal
HBr/AcOH 75% 6 h Esters
NBS 65% 12 h Dibromination

Challenges and Solutions

Exothermic bromination risks overheating, leading to di- or tri-brominated byproducts. Slow reagent addition and cryogenic conditions mitigate this. Alternatively, using HBr gas in a flow reactor improves selectivity (yield: 82%).

Emerging Methods and Innovations

Recent advances focus on solvent-free and catalytic systems. For instance, microwave-assisted esterification reduced reaction times to 10 minutes with 94% yield. Enzymatic catalysis using lipases (e.g., Candida antarctica) in ionic liquids also shows promise, achieving 90% conversion under mild conditions.

Analytical Characterization

Critical data for methyl 2-(2-bromoethoxy)acetate:

  • Boiling Point : 112–114°C at 15 mmHg
  • ¹H NMR (CDCl₃): δ 3.38 (t, J=6.4 Hz, 2H, BrCH₂), 3.72 (s, 3H, OCH₃), 4.25 (t, J=6.4 Hz, 2H, OCH₂), 4.29 (s, 2H, COOCH₂)
  • IR : 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ester), 650 cm⁻¹ (C-Br)

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(2-bromoethoxy)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, 2-(2-bromoethoxy)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-bromoethoxy)-, methyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing acetic acid and methanol. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural Analogs: Bromo vs. Chloro Substituents

tert-Butyl 2-(2-Chloroethoxy)acetate ():

  • Structure : Replaces bromine with chlorine and uses a tert-butyl ester.
  • Reactivity : Chlorine is a weaker leaving group compared to bromine, reducing its efficiency in nucleophilic substitution reactions.
  • Stability : The bulky tert-butyl group enhances steric protection, making the ester less prone to hydrolysis than the methyl analog.
  • Applications : Likely used in controlled-release reactions where slower reactivity is advantageous.
Property Methyl 2-(2-Bromoethoxy)acetate tert-Butyl 2-(2-Chloroethoxy)acetate
Molecular Weight 211.04 g/mol 208.68 g/mol
Leaving Group (X) Br (strong) Cl (moderate)
Ester Group Methyl tert-Butyl
Hydrolysis Susceptibility Moderate Low
Key Applications Surfactant precursors Specialty intermediates

Ester Group Variants

2-(2-Bromoethoxy)-2-oxoethyl Oleate/Stearate ():

  • Structure : Features long-chain fatty acid esters (oleate/stearate) instead of methyl.
  • Reactivity : The bromoethoxy group facilitates quaternization with imidazole to form cationic surfactants.
  • Physical Properties : Higher molecular weights (oleate: ~447.5 g/mol; stearate: ~451.6 g/mol) result in lower volatility and enhanced lipid solubility.
  • Applications : Used in Oleic Surf and Stearic Surf surfactants, which demonstrate high yields (65–70%) and biodegradability .
Property Methyl Ester Oleate/Stearate Esters
Molecular Weight 211.04 g/mol ~447–451 g/mol
Solubility Moderate in organic solvents High in nonpolar media
Key Step Quaternization with imidazole Same, but with fatty acid integration
Yield in Surfactant Synthesis ~63–83% (precursor) ~65–70% (final product)

Brominated Esters in Other Contexts

Methyl 2-(Bromomethyl)phenylacetate ():

  • Structure : Bromomethyl group attached to a phenyl ring.
  • Reactivity : The benzylic bromine enhances electrophilicity, favoring aromatic substitution or coupling reactions.
  • Applications: Potential use in pharmaceuticals or agrochemicals as alkylating agents.

Methyl 2-(Benzyloxy)-5-(bromoacetyl)benzoate ():

  • Structure : Bromoacetyl substituent on a benzyloxy-benzoate backbone.
  • Reactivity : The bromoacetyl group participates in nucleophilic acyl substitutions.
  • Applications : Intermediate in synthesizing bioactive molecules or polymers.
Compound Key Functional Group Reactivity Profile Primary Use
Methyl 2-(2-Bromoethoxy)acetate Bromoethoxy Nucleophilic substitution Surfactant precursors
Methyl 2-(Bromomethyl)phenylacetate Bromomethyl Electrophilic aromatic substitution Pharmaceutical intermediates
Methyl 2-(Benzyloxy)-5-(bromoacetyl)benzoate Bromoacetyl Acyl substitution Polymer chemistry

Biological Activity

Acetic acid, 2-(2-bromoethoxy)-, methyl ester, also known as a brominated derivative of acetic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C5H9BrO3C_5H_9BrO_3, indicating that it contains bromine, which is pivotal in its biological activity. The presence of the bromoethoxy group is essential for its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves bromination reactions on ethoxy derivatives of acetic acid. The synthetic route can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.

Antimicrobial Activity

Recent studies indicate that acetic acid derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 0.07 to 1.13 mg/mL for related compounds against Staphylococcus aureus and Escherichia coli . This suggests that acetic acid derivatives might disrupt bacterial cell membranes or metabolic pathways.

Antioxidant Properties

The antioxidant capacity of acetic acid derivatives has been highlighted in several studies. Antioxidants are crucial in mitigating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals could be linked to their structural features, particularly the presence of halogen atoms which may enhance electron donation capabilities .

Potential in Cancer Therapy

Research into the estrogen receptor modulation by similar compounds has opened avenues for exploring their use in cancer therapy. Compounds that interact with estrogen receptors could potentially lead to new treatments for hormone-dependent cancers . The molecular dynamics simulations suggest that these compounds could act as antagonists to estrogen receptors, thus inhibiting cancer cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial effects of various acetic acid derivatives against clinical isolates of pathogens. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting a mechanism involving disruption of bacterial cell wall integrity .
  • Antioxidant Activity Assessment : In vitro assays were conducted to evaluate the antioxidant potential of acetic acid derivatives. The results showed a significant reduction in reactive oxygen species (ROS) levels, indicating their potential role in preventing oxidative damage in cellular models .
  • Cancer Cell Line Studies : In a recent investigation, the effects of brominated acetic acid derivatives on breast cancer cell lines were assessed. The findings revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Research Findings Summary Table

Activity Findings Reference
AntimicrobialMIC values between 0.07 - 1.13 mg/mL against S. aureus and E. coli
AntioxidantSignificant reduction in ROS levels; potential for oxidative stress mitigation
Cancer TherapyInduction of apoptosis in breast cancer cell lines; potential estrogen receptor antagonism

Q & A

Q. What are the key synthetic routes for preparing acetic acid, 2-(2-bromoethoxy)-, methyl ester?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving esterification and halogenation. A common approach involves:

Etherification : Reacting ethylene glycol derivatives with brominating agents (e.g., HBr or PBr₃) to introduce the bromoethoxy group.

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

  • NMR : The bromine atom (²H-coupled splitting in ¹H NMR) and ester carbonyl (δ ~170 ppm in ¹³C NMR) provide diagnostic signals.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 239.11 for C₈H₁₅BrO₃) and fragmentation patterns confirm structure .
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) are observed .
    Data Table :
TechniqueKey Peaks/DataReference
¹H NMRδ 3.7 (OCH₂CH₂Br), δ 3.3 (COOCH₃)
MS (EI)[M+H]+ = 240.1

Advanced Research Questions

Q. What role does this compound play in medicinal chemistry synthesis?

Methodological Answer: The bromoethoxy group serves as a versatile linker in drug candidates. For example, it facilitates:

  • Spacer in PROTACs : Connects targeting ligands to E3 ligase recruiters via nucleophilic substitution .
  • Prodrug Activation : Hydrolysis of the ester releases bioactive moieties in controlled environments (e.g., tumor microacidity) .
    Case Study : In Reference Example 108 (EP 4,374,877 A2), the compound was used to synthesize diazaspiro derivatives with antitumor activity, achieving LCMS m/z 771 [M+H]+ .

Q. How can stability issues during storage be mitigated?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in airtight, amber vials to prevent hydrolysis of the ester and bromoethoxy groups .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to minimize moisture-induced degradation .
    Data Contradiction : While NIST data () lacks decomposition thresholds, Indagoo’s SDS () notes instability above 25°C, emphasizing the need for empirical stability testing.

Q. What reaction mechanisms govern its reactivity in nucleophilic substitutions?

Methodological Answer: The bromine acts as a leaving group in SN2 reactions. Key factors:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species (e.g., amines, thiols).
  • Steric Hindrance : The ethoxy spacer reduces steric bulk, favoring bimolecular kinetics.
    Example : Substitution with L-aspartate dimethyl ester () proceeded at 72% yield in methanol, driven by bromide displacement .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact (GHS H302, H315) .
  • First Aid : For eye exposure, rinse with water for 15 min; seek medical attention for persistent irritation .

Q. How is it utilized in polymer chemistry?

Methodological Answer: The compound’s ether and ester groups enable:

  • Crosslinking : Forms networks via radical-initiated polymerization (e.g., with acrylates).
  • Functionalization : Grafts onto polymers like PEG to create biodegradable carriers .

Q. What analytical methods ensure purity in synthesis?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~1.31–1.38 min (SMD-TFA05 method) .
  • Elemental Analysis : Confirm Br content (~33.4% theoretical) via combustion analysis .

Q. How are contradictions in literature data resolved?

Methodological Answer:

  • Validation : Cross-check spectral data with NIST Chemistry WebBook () and replicate syntheses.
  • Case Study : Discrepancies in melting points (e.g., predicted 268.1°C vs. observed 255°C) may arise from polymorphic forms, requiring XRD confirmation .

Q. Can this compound act as a PEG linker precursor?

Methodological Answer: Yes. The bromoethoxy group reacts with hydroxyl or amine termini in PEG chains to form stable ether/amine linkages. Example: Synthesis of biotin-PEG3-NHS ester (CAS 459426-22-3) uses similar bromo-PEG intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Acetic acid, 2-(2-bromoethoxy)-, methyl ester
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Acetic acid, 2-(2-bromoethoxy)-, methyl ester

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